N-(2,6-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
- N-(2,6-dimethylphenyl)-2-[4-(piperidin-1-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
Uniqueness
N-(2,6-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of the morpholine ring, which may impart specific biological activities or chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H25N5O |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C24H25N5O/c1-17-5-3-6-18(2)21(17)26-23-22(27-24-25-11-4-12-29(23)24)19-7-9-20(10-8-19)28-13-15-30-16-14-28/h3-12,26H,13-16H2,1-2H3 |
InChI Key |
DOKNSLNPGVYFII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
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